Isopropanolamine Phosphate

Vue d'ensemble

Description

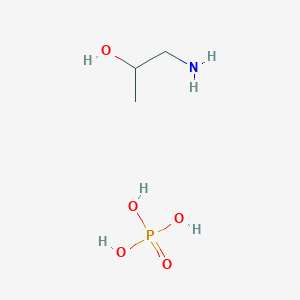

Isopropanolamine Phosphate is an organic compound with the chemical formula C₃H₁₂NO₅P. It is a colorless, viscous liquid with an ammonia-like odor. This compound contains both an amino group (-NH₂) and a hydroxyl group (-OH), making it an alkanolamine. This compound is used in various industrial and pharmaceutical applications due to its unique chemical properties .

Méthodes De Préparation

Isopropanolamine Phosphate can be synthesized through several methods. One common method involves the reaction of propylene oxide with liquid ammonia under the catalysis of a water absorption molecular sieve. The reaction occurs at high temperatures (120-125°C) and pressures (12.6-13.8 MPa), followed by flash distillation and rectification to obtain high-purity isopropanolamine products . Another method involves the use of liquid ammonia prepared by dissolving ammonia gas in methanol, and epoxypropane as raw materials. Methanol acts as a catalyst in this reaction .

Analyse Des Réactions Chimiques

Isopropanolamine Phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aminoacetone.

Reduction: It can be reduced to form isopropanolamine.

Substitution: It can undergo substitution reactions with acids to form salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include aminoacetone and isopropanolamine .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antitumor Activity :

- Recent studies have highlighted the potential of isopropanolamine derivatives in cancer treatment. For instance, the derivative LXX-8250 demonstrated significant toxicity against melanoma cells, outperforming traditional chemotherapy agents like Dacarbazine. This compound induced apoptosis through the inhibition of autophagic flux and glycolysis by suppressing PFKFB4 expression, a key regulator in cancer metabolism .

-

Mechanism of Action :

- The mechanism by which isopropanolamine derivatives exert their antitumor effects involves the modulation of metabolic pathways. By inhibiting glycolysis and autophagy, these compounds can effectively induce cell death in malignant cells. This strategy opens new avenues for targeted cancer therapies that leverage metabolic vulnerabilities in tumors .

Agricultural Applications

-

Fungicidal Properties :

- Isopropanolamine phosphate has been identified as a potential fungicide candidate. Research indicates that it can inhibit specific fungal targets, showcasing its utility in crop protection strategies against fungal pathogens . The unique mechanism of action enhances its effectiveness compared to conventional fungicides.

-

Soil Health :

- The application of IPA phosphate in soil management can improve nutrient availability and enhance plant growth. Its properties help in stabilizing soil pH and facilitating the uptake of essential nutrients by plants, thus promoting healthier crop yields.

Industrial Applications

-

Chemical Manufacturing :

- In industrial settings, IPA phosphate serves as a surfactant and emulsifying agent in various formulations. Its ability to lower surface tension makes it valuable in the production of detergents, cosmetics, and personal care products.

- Drilling Fluids :

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of Isopropanolamine Phosphate involves its ability to act as a nucleophile due to the presence of the amino group. It can form salts with acids and act as a buffer. In biological systems, it is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . In industrial applications, it acts as a corrosion inhibitor for metals, protecting against corrosion and extending the lifespan of metal surfaces .

Comparaison Avec Des Composés Similaires

Isopropanolamine Phosphate is similar to other alkanolamines such as diisopropanolamine and triisopropanolamine. it is unique due to its specific chemical structure and properties. For example:

Monoisopropanolamine: Contains one hydroxyl group and one amino group.

Diisopropanolamine: Contains two hydroxyl groups and one amino group.

Triisopropanolamine: Contains three hydroxyl groups and one amino group.

These compounds differ in their physical properties, such as boiling and melting points, and their solubility in water and organic solvents .

Activité Biologique

Isopropanolamine Phosphate (IPA-P) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine, biochemistry, and industry. This article delves into the biological activity of IPA-P, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure:

this compound is a phosphate ester derived from isopropanolamine. It is soluble in water and serves as a buffer and solubilizer in various applications. Its chemical structure allows it to interact with fatty acids and other surfactants, enhancing its utility in biochemical processes.

Mechanism of Action:

IPA-P plays a crucial role in the biosynthesis of cobalamin (vitamin B12), which is essential for numerous biological functions. It acts as an intermediate in the synthesis of pharmaceutical agents, including anticancer drugs and platelet aggregation inhibitors. The compound's action involves:

- Buffering: Stabilizing pH levels in biological systems.

- Solubilization: Enhancing the solubility of hydrophobic compounds.

- Metabolic Intermediacy: Participating in metabolic pathways critical for cellular functions.

Biological Activity

-

Anticancer Properties:

Recent studies have demonstrated that derivatives of isopropanolamine, such as LXX-8250 (an isopropanolamine derivative of β-elemene), exhibit significant cytotoxic effects against melanoma cells. LXX-8250 was shown to induce apoptosis by impairing autophagic flux, leading to enhanced cell death compared to standard treatments like Dacarbazine . -

Cardiac Health Research:

IPA-P has been pivotal in cardiac health research. It has been implicated in various biochemical pathways that regulate heart function and may serve as a therapeutic target for cardiovascular diseases. -

Neuroprotective Effects:

Preliminary studies suggest that IPA-P may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of LXX-8250 on melanoma cells. Results indicated:

- Toxicity: LXX-8250 exhibited 4-5 times greater toxicity to melanoma cells compared to Dacarbazine.

- Mechanism: The compound suppressed glycolysis and induced apoptosis through autophagy inhibition.

- Significance: These findings suggest potential for developing more effective melanoma therapies based on isopropanolamine derivatives .

Case Study 2: Cardiac Functionality

Research involving IPA-P has shown its role in improving cardiac function through modulation of metabolic pathways related to energy production and lipid metabolism. This indicates its potential use as a therapeutic agent in heart disease management.

Research Findings

Propriétés

IUPAC Name |

1-aminopropan-2-ol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTLSXSJOBWQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987343 | |

| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-32-3 | |

| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxypropyl)ammonium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.